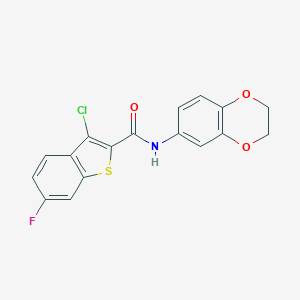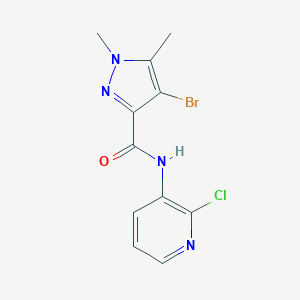
4-BROMO-N-(2-CHLORO-3-PYRIDYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-N-(2-CHLORO-3-PYRIDYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives It is characterized by the presence of a bromine atom at the 4th position, a chloro-pyridinyl group at the N-position, and a carboxamide group at the 3rd position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-(2-CHLORO-3-PYRIDYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, 1,3-dimethyl-2-butanone can react with hydrazine hydrate under reflux conditions to form 1,5-dimethyl-1H-pyrazole.
Bromination: The 1,5-dimethyl-1H-pyrazole can be brominated at the 4th position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Introduction of the Chloro-Pyridinyl Group: The chloro-pyridinyl group can be introduced through a nucleophilic substitution reaction. For example, 2-chloro-3-pyridinecarboxylic acid can be converted to its corresponding acid chloride using thionyl chloride, which then reacts with the brominated pyrazole to form the desired product.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group. This can be achieved by reacting the intermediate product with ammonia or an amine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine. Reducing agents like lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The bromine atom at the 4th position can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
4-BROMO-N-(2-CHLORO-3-PYRIDYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases, including cancer and inflammatory conditions.
Agricultural Chemistry: The compound is explored for its potential use as a pesticide or herbicide due to its ability to interact with biological targets in pests and weeds.
Biological Research: It is used in studies investigating the mechanisms of enzyme inhibition and receptor binding.
Industrial Applications: The compound can be used as a building block in the synthesis of more complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 4-BROMO-N-(2-CHLORO-3-PYRIDYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-pyridinyl group can enhance binding affinity to certain biological targets, while the bromine atom and carboxamide group can influence the compound’s reactivity and stability. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(2-chloro-3-pyridinyl)-1H-pyrazole-3-carboxamide: Lacks the methyl groups on the pyrazole ring.
4-chloro-N-(2-chloro-3-pyridinyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide: Has a chlorine atom instead of a bromine atom at the 4th position.
4-bromo-N-(3-pyridinyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide: Lacks the chlorine atom on the pyridinyl group.
Uniqueness
4-BROMO-N-(2-CHLORO-3-PYRIDYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the specific combination of substituents on the pyrazole ring and the pyridinyl group. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications in medicinal and agricultural chemistry.
Properties
Molecular Formula |
C11H10BrClN4O |
|---|---|
Molecular Weight |
329.58 g/mol |
IUPAC Name |
4-bromo-N-(2-chloropyridin-3-yl)-1,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C11H10BrClN4O/c1-6-8(12)9(16-17(6)2)11(18)15-7-4-3-5-14-10(7)13/h3-5H,1-2H3,(H,15,18) |
InChI Key |
SRVTWTWNNPCSSX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C)C(=O)NC2=C(N=CC=C2)Cl)Br |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)NC2=C(N=CC=C2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(ethylsulfamoyl)phenyl]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B213880.png)
![N-(2-carbamoylphenyl)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-carboxamide](/img/structure/B213884.png)
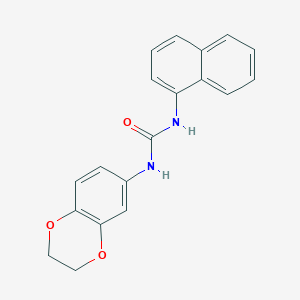
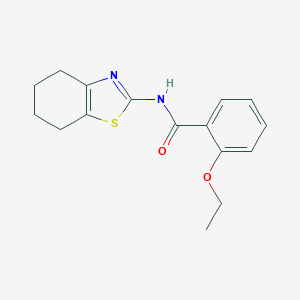
![2-[(3-Toluidinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B213890.png)
![5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(4-METHYL-3-NITROPHENYL)-2-FURAMIDE](/img/structure/B213892.png)
![N'-[(3,4-dichlorophenoxy)acetyl]-1,3-dimethyl-1H-pyrazole-5-carbohydrazide](/img/structure/B213894.png)
METHANONE](/img/structure/B213895.png)
![N-(2,5-difluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213897.png)
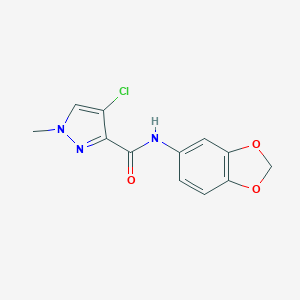
![1-ethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B213899.png)
![N-[4-(aminosulfonyl)phenyl]-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B213900.png)
methanone](/img/structure/B213901.png)
